N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused bicyclic thieno[3,2-d]pyrimidin-4-one core. The compound features a 2-fluorophenyl substituent at position 3 of the pyrimidine ring and a 2,3-dimethylphenyl group attached via a thioacetamide linker.
The synthesis of such derivatives typically involves nucleophilic substitution reactions between a thiol-containing pyrimidinone intermediate and a chloroacetanilide derivative under alkaline conditions. For example, analogous compounds are synthesized using anhydrous K₂CO₃ in dry acetone, followed by crystallization .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-6-5-8-16(14(13)2)24-19(27)12-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-7-15(18)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURVBMVEZJUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of fluorine and dimethyl groups in its structure may influence its biological activity by modulating interactions with biological targets.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Base Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Sulfanyl, Acetamide |
| Substituents | 2-Fluorophenyl, 2,3-Dimethylphenyl |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related thieno-pyrimidines has shown that they can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
Case Study: In Vitro Anticancer Activity
A study published in Cancer Research evaluated the effects of thieno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values below 10 µM against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Enzyme Inhibition Studies
In addition to anticancer activity, this compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds inhibit α-glucosidase, which is crucial in carbohydrate metabolism.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2,3-dimethylphenyl)-... | α-Glucosidase | 15.5 |
| Related Thieno-Pyrimidine Derivative | α-Glucosidase | 12.0 |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Inhibition of Metabolic Enzymes : Reducing glucose absorption through enzyme inhibition.
Comparison with Similar Compounds
Fluorine Substitution
Aromatic Ring Variations
Core Heterocycle Differences
- Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d]pyrimidinones (): The position of the sulfur atom in the thiophene ring alters electron distribution, affecting reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
